molecular formula C18H24N2OS B5235480 2-(4,8-dimethylquinolin-2-yl)sulfanyl-N,N-diethylpropanamide

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N,N-diethylpropanamide

Cat. No.: B5235480
M. Wt: 316.5 g/mol
InChI Key: HBJPPOOBYKDHFZ-UHFFFAOYSA-N
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Description

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N,N-diethylpropanamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as ethanol or dichloromethane and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N,N-diethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N,N-diethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,8-dimethylquinolin-2-yl)sulfanyl-N,N-diethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction processes and alteration of cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N,N-diethylpropanamide stands out due to its specific substitution pattern on the quinoline ring, which may confer unique biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N,N-diethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS/c1-6-20(7-2)18(21)14(5)22-16-11-13(4)15-10-8-9-12(3)17(15)19-16/h8-11,14H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJPPOOBYKDHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C)SC1=NC2=C(C=CC=C2C(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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